Ethyl 2-acetylheptanoate

Description

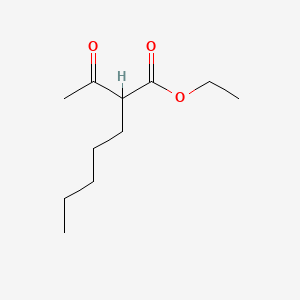

Structure

3D Structure

Properties

IUPAC Name |

ethyl 2-acetylheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h10H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGZBCUFFUBWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30865144 | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24317-94-0 | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24317-94-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024317940 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-acetylheptanoate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67887 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Heptanoic acid, 2-acetyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30865144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-acetylheptanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.946 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEPTANOIC ACID, 2-ACETYL-, ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S67X93ZTKQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of Ethyl 2-acetylheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-acetylheptanoate, a beta-keto ester with applications in the flavor and fragrance industries, and potential utility as a quorum-sensing inhibitor. This document details its chemical and physical properties, a robust synthesis protocol, and its mechanism of action as a potential antimicrobial agent.

Properties of this compound

This compound is a colorless to pale yellow liquid with a characteristic fruity aroma.[1] Its key physical and chemical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.27 g/mol | [1] |

| Boiling Point | 117 °C at 10 mmHg | ChemBK |

| Flash Point | 95.5 °C | ChemBK |

| Solubility | Chloroform (Slightly), Ethanol (Slightly) | ChemBK |

| Vapor Pressure | 0.038 mmHg at 25°C | ChemBK |

| Appearance | Oil | ChemBK |

Synthesis of this compound via Acetoacetic Ester Synthesis

The most common and versatile method for the synthesis of this compound is the acetoacetic ester synthesis. This method involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.[2][3]

Reaction Scheme:

This protocol outlines the synthesis of this compound from ethyl acetoacetate and 1-bromopentane.

Materials:

-

Ethyl acetoacetate

-

Sodium ethoxide (NaOEt)

-

Absolute ethanol

-

1-Bromopentane

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Enolate Formation:

-

In a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Cool the solution to 0°C in an ice bath.

-

Slowly add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution.[4]

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour to ensure complete formation of the sodium enolate.[5]

-

-

Alkylation:

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and remove the ethanol using a rotary evaporator.

-

To the residue, add diethyl ether and a saturated aqueous solution of ammonium chloride to quench the reaction.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.[4]

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by vacuum distillation.

-

-

Hydrolysis and Decarboxylation (to obtain heptan-2-one, if desired):

-

The purified this compound can be converted to heptan-2-one by heating with dilute aqueous acid (e.g., H₂SO₄) or base (e.g., NaOH) followed by acidification. This step removes the ethyl carboxylate group.

-

Potential Biological Activity: Quorum Sensing Inhibition

While primarily known for its sensory properties, as a β-keto ester, this compound has the potential to interfere with bacterial communication, a process known as quorum sensing (QS).[7][8] In many Gram-negative bacteria, QS is mediated by N-acyl homoserine lactones (AHLs) which bind to and activate LuxR-type transcriptional regulators.[9][10]

β-keto esters can act as antagonists to AHLs, competing for the binding site on LuxR-type proteins.[7][11] This binding prevents the activation of the transcriptional regulator, thereby inhibiting the expression of downstream genes, which often include virulence factors and biofilm formation genes.[12]

Visualizations

The following diagram illustrates the key stages in the acetoacetic ester synthesis of this compound.

Caption: Experimental workflow for the synthesis of this compound.

This diagram illustrates the proposed mechanism of quorum sensing inhibition by this compound.

References

- 1. pubs.aip.org [pubs.aip.org]

- 2. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]

- 3. assets-global.website-files.com [assets-global.website-files.com]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]

- 7. Quorum Sensing Inhibition and Structure–Activity Relationships of β-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quorum Sensing Inhibition and Structure-Activity Relationships of β-Keto Esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quorum-Sensing Signal-Response Systems in Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Quorum sensing: How bacteria can coordinate activity and synchronize their response to external signals? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Bacterial Quorum Sensing: Its Role in Virulence and Possibilities for Its Control - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Analysis of Ethyl 2-acetylheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-acetylheptanoate. Due to the limited availability of published experimental data for this specific compound, this guide presents a combination of data from publicly available sources for close structural analogs and predicted values based on established principles of organic spectroscopy. This approach offers a robust reference for the characterization of this compound and similar β-keto esters.

Introduction

This compound is a β-keto ester with the molecular formula C₁₁H₂₀O₃. Its structure incorporates a ketone and an ester functional group, which dictates its chemical reactivity and spectroscopic properties. Accurate spectroscopic characterization is essential for confirming its identity, assessing its purity, and understanding its role in various chemical and biological processes. This guide covers the key spectroscopic techniques used for its analysis: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below are the expected ¹H and ¹³C NMR data for this compound, primarily based on data for its close homolog, Ethyl 2-acetylhexanoate, and general chemical shift principles for β-keto esters.

2.1. ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons in the ethyl group and the heptanoyl chain. The presence of keto-enol tautomerism in β-keto esters can lead to the appearance of two sets of signals, corresponding to the keto and enol forms.[1] However, in many common solvents like CDCl₃, the keto form is predominant.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound (Keto Form) in CDCl₃

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.19 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~3.45 | Triplet (t) | 1H | -CO-CH -CO- |

| ~2.25 | Singlet (s) | 3H | -CO-CH₃ |

| ~1.80 - 1.95 | Multiplet (m) | 2H | -CH-CH₂ -(CH₂)₃-CH₃ |

| ~1.20 - 1.40 | Multiplet (m) | 6H | -CH-CH₂-(CH₂)₃ -CH₃ |

| ~1.28 | Triplet (t) | 3H | -O-CH₂-CH₃ |

| ~0.89 | Triplet (t) | 3H | -(CH₂)₄-CH₃ |

2.2. ¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound (Keto Form) in CDCl₃

| Chemical Shift (δ, ppm) | Assignment |

| ~202.5 | C =O (Ketone) |

| ~169.5 | C =O (Ester) |

| ~61.5 | -O-C H₂-CH₃ |

| ~58.5 | -CO-C H-CO- |

| ~31.5 | -CH-C H₂-(CH₂)₃-CH₃ |

| ~29.5 | -CO-C H₃ |

| ~28.8 | -CH-CH₂-C H₂-CH₂-CH₂-CH₃ |

| ~22.4 | -CH-CH₂-CH₂-C H₂-CH₂-CH₃ |

| ~14.1 | -O-CH₂-C H₃ |

| ~13.9 | -(CH₂)₄-C H₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic stretching vibrations of its two carbonyl groups.

Table 3: Predicted IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H (Alkyl) Stretch |

| ~1745 | Strong | C=O (Ester) Stretch[1] |

| ~1720 | Strong | C=O (Ketone) Stretch[1] |

| ~1250-1180 | Strong | C-O (Ester) Stretch[2] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The fragmentation of β-keto esters is often characterized by α-cleavage and McLafferty rearrangements.[3][4][5]

Table 4: Predicted Mass Spectrometry Data (Electron Ionization) for this compound

| m/z | Relative Intensity | Possible Fragment |

| 200 | Low | [M]⁺ (Molecular Ion) |

| 157 | Moderate | [M - C₂H₅O]⁺ |

| 129 | Moderate | [M - C₅H₁₁]⁺ |

| 101 | High | [CH₃COCHCOOC₂H₅]⁺ |

| 43 | Very High | [CH₃CO]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

1. NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Instrument Parameters (for a 400 MHz spectrometer):

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Acquisition Time: ~4 seconds

-

Relaxation Delay: 1 second

-

Spectral Width: 16 ppm

-

-

¹³C NMR:

-

Pulse Program: zgpg30 (proton decoupled)

-

Number of Scans: 1024

-

Acquisition Time: ~1 second

-

Relaxation Delay: 2 seconds

-

Spectral Width: 240 ppm

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase the spectrum manually or automatically.

-

Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.

-

Integrate the signals in the ¹H NMR spectrum.

-

Pick the peaks and report the chemical shifts in ppm.

-

2. FT-IR Spectroscopy

-

Sample Preparation (Neat Liquid):

-

Place one drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top to create a thin liquid film.

-

-

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of the clean, empty salt plates should be acquired prior to the sample scan.

-

-

Data Processing:

-

The instrument software automatically subtracts the background spectrum from the sample spectrum.

-

Identify and label the wavenumbers of the significant absorption bands.

-

3. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

-

GC Parameters (example):

-

Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness)

-

Carrier Gas: Helium, constant flow rate of 1 mL/min

-

Injector Temperature: 250°C

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes

-

Ramp: 10°C/min to 250°C

-

Hold at 250°C for 5 minutes

-

-

-

MS Parameters (Electron Ionization - EI):

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 40-400

-

-

Data Analysis:

-

Identify the peak corresponding to this compound in the total ion chromatogram (TIC).

-

Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

-

Visualizations

Below are diagrams illustrating key concepts and workflows relevant to the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to Ethyl 2-acetylheptanoate (CAS: 24317-94-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetylheptanoate, with the CAS number 24317-94-0, is an organic compound classified as a β-keto ester. It is the ethyl ester of 2-acetylheptanoic acid. This compound is primarily recognized for its characteristic fruity aroma, which has led to its application in the flavor and fragrance industries.[1] Beyond its sensory properties, its chemical structure as a β-keto ester makes it a potentially useful intermediate in various organic syntheses, including the development of more complex molecules for the pharmaceutical and agrochemical sectors.[1] This technical guide provides a comprehensive overview of the known properties, synthesis, and potential applications of this compound, with a focus on data relevant to research and development.

Physicochemical Properties

The following tables summarize the key physicochemical properties of this compound. It is important to note that while some of these properties have been determined experimentally, others are estimated based on computational models.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₂₀O₃ | [2] |

| Molecular Weight | 200.27 g/mol | [2] |

| Appearance | Colorless to pale yellow liquid/oil | [1][3] |

| Odor | Fruity | [1] |

| Boiling Point | 239.00 to 241.00 °C @ 760 mmHg117 °C @ 10 mmHg | [3][4] |

| Flash Point | 95.5 °C (203.9 °F) | [3] |

| Density | 0.94 g/cm³ | [3] |

| Refractive Index | 1.4290-1.4320 | [3] |

Table 2: Solubility and Partition Coefficient

| Property | Value | Source(s) |

| Water Solubility | 601.2 mg/L @ 25 °C (estimated) | [5] |

| Solubility in Organic Solvents | Soluble in alcohol, slightly soluble in chloroform | [3][5] |

| logP (o/w) | 2.759 (estimated) | [5] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. While detailed spectra are best sourced from dedicated databases, the following provides an overview of available information.

-

Mass Spectrometry (MS): The NIST WebBook provides the mass spectrum (electron ionization) for heptanoic acid, 2-acetyl-, ethyl ester.[2]

-

Infrared (IR) Spectroscopy: IR spectra are available, including FTIR (capillary cell: neat) and vapor phase IR.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR data are available in various databases and are essential for structural elucidation.

Synthesis and Experimental Protocols

This compound can be synthesized through several methods, with the most common being the esterification of 2-acetylheptanoic acid with ethanol.[1] Biocatalytic methods using lipases have also been explored as a more environmentally friendly alternative.[1]

A general and widely applicable method for the synthesis of similar esters is the Fischer-Speier esterification. Below is a representative experimental protocol adapted from the synthesis of ethyl heptanoate, which can be modified for the synthesis of this compound.

Representative Experimental Protocol: Fischer-Speier Esterification

Materials:

-

2-Acetylheptanoic acid

-

Anhydrous ethanol (3-5 molar excess)

-

Concentrated sulfuric acid (catalytic amount, ~1-2% by mass of the carboxylic acid)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Diethyl ether (for extraction)

-

Boiling chips

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle or oil bath

-

Separatory funnel

-

Erlenmeyer flask

-

Rotary evaporator (optional)

-

Distillation apparatus (for purification)

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine 2-acetylheptanoic acid with a 3 to 5-fold molar excess of anhydrous ethanol. Add a few boiling chips to ensure smooth boiling.

-

Catalyst Addition: While stirring the mixture, slowly and carefully add a catalytic amount of concentrated sulfuric acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle or oil bath. The reaction is typically refluxed for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.

-

Washing:

-

Wash the mixture with water to remove the excess ethanol and some of the sulfuric acid.

-

Neutralize the remaining acid by carefully washing with a saturated sodium bicarbonate solution until the effervescence of CO₂ ceases. Vent the separatory funnel frequently to release pressure.

-

Wash the organic layer with brine to help break any emulsions and remove residual water.

-

-

Drying: Separate the organic layer and dry it over an anhydrous drying agent like magnesium sulfate or sodium sulfate.

-

Isolation: Filter or decant the dried organic solution into a pre-weighed flask. Remove the solvent (diethyl ether and any remaining ethanol) under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purification: The crude product can be purified by vacuum distillation.

Chemical Reactivity and Potential Applications

As a β-keto ester, this compound can undergo a variety of chemical reactions, making it a versatile intermediate in organic synthesis.

Key Chemical Reactions:

-

Hydrolysis: Under acidic or basic conditions, the ester can be hydrolyzed back to 2-acetylheptanoic acid and ethanol.[1]

-

Transesterification: Reaction with other alcohols in the presence of a catalyst can produce different esters of 2-acetylheptanoic acid.[1]

-

Decarboxylation: Heating, particularly in the presence of acid or base, can lead to decarboxylation to form 2-nonanone.[1]

-

Alkylation/Acylation at the α-carbon: The methylene group between the two carbonyls is acidic and can be deprotonated by a suitable base, allowing for alkylation or acylation at this position.

Applications:

-

Flavor and Fragrance: Its primary commercial use is as a flavoring agent in food products and as a fragrance component in perfumes and cosmetics.[1]

-

Chemical Intermediate: It serves as a building block in the synthesis of more complex organic molecules for potential use in the pharmaceutical and agrochemical industries.[1]

Visualizations

Synthesis Workflow

Caption: A workflow diagram for the synthesis of this compound.

Key Chemical Reactions

Caption: Key chemical reactions of this compound.

Biological Activity and Signaling Pathways

A comprehensive literature search did not reveal any specific studies detailing the biological signaling pathways directly modulated by this compound. Its primary biological relevance appears to be its role as a sensory compound (flavor and aroma). While it is used as an intermediate in the synthesis of pharmaceuticals, there is no publicly available information to suggest that the molecule itself has significant direct biological activity or is a modulator of specific cellular pathways. Research in this area is lacking.

Safety and Toxicity

The available safety data for this compound is limited. It is generally considered to have low acute toxicity.

Table 3: Safety and Toxicity Profile

| Endpoint | Information | Source(s) |

| GHS Classification | Not classified as hazardous according to GHS criteria in many reports. | |

| Oral Toxicity | Not determined for this specific compound. Related compounds have low acute oral toxicity. | [6] |

| Dermal Toxicity | Not determined for this specific compound. Related compounds have low acute dermal toxicity. | [6] |

| Inhalation Toxicity | Not determined. | [6] |

| Irritation | Esters can be potential skin and eye irritants upon direct contact. | [2] |

It is important to handle this compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including gloves and safety glasses, to avoid direct contact. For detailed handling and safety information, it is recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a β-keto ester with established applications in the flavor and fragrance industries. Its physicochemical properties are reasonably well-documented, although some data points are based on estimations. The synthetic routes are straightforward, with Fischer-Speier esterification being a common method. The reactivity of the compound, particularly at the α-carbon, makes it a potentially valuable intermediate for organic synthesis in the fields of drug discovery and materials science. However, there is a notable gap in the scientific literature regarding its specific biological activities and signaling pathways, as well as detailed toxicological data. Further research in these areas would be beneficial to fully elucidate the potential of this molecule beyond its current applications.

References

- 1. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 2. Buy this compound | 24317-94-0 [smolecule.com]

- 3. ethyl 2-acetyl heptanoate, 24317-94-0 [perflavory.com]

- 4. Ethyl 2-acetyloctanoate | C12H22O3 | CID 121790 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. ethyl 2-acetyl heptanoate, 24317-94-0 [thegoodscentscompany.com]

An In-depth Technical Guide to Ethyl 2-acetylheptanoate: Properties, Synthesis, and Analytical Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-acetylheptanoate, a β-keto ester with the molecular formula C₁₁H₂₀O₃, is a compound of interest in various scientific domains, including flavor and fragrance chemistry, as well as a potential intermediate in the synthesis of more complex organic molecules. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. It details generalized experimental protocols for its synthesis via Claisen condensation, purification by vacuum distillation, and characterization using Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Furthermore, this guide explores the potential for biological activity by examining signaling pathways modulated by structurally related short-chain fatty acid esters, a pertinent area for future research and drug development.

Physical and Chemical Properties

This compound is a colorless to pale yellow liquid with a characteristic fruity aroma.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 24317-94-0 | [1] |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.27 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 117 °C @ 10 mmHg | [2] |

| Flash Point | 95.5 °C | [2] |

| Density | 0.948 g/cm³ | [3] |

| Refractive Index | 1.4290-1.4320 | [2] |

| Solubility | Soluble in chloroform and ethanol. | [2] |

Table 2: Chemical Reactivity of this compound

| Reaction Type | Description |

| Hydrolysis | Under acidic or basic conditions, it hydrolyzes to yield 2-acetylheptanoic acid and ethanol. |

| Transesterification | Reacts with other alcohols in the presence of a catalyst to form different esters.[4] |

| Decarboxylation | Can undergo decarboxylation under certain conditions to form 2-octanone. |

Experimental Protocols

Synthesis via Claisen Condensation

The Claisen condensation is a classic method for the formation of β-keto esters.[5][6][7][8] This hypothetical protocol describes the synthesis of this compound from ethyl heptanoate and ethyl acetate.

Workflow for the Synthesis of this compound

Caption: A logical workflow for the synthesis of this compound.

Materials:

-

Ethyl heptanoate

-

Ethyl acetate

-

Sodium metal

-

Anhydrous ethanol

-

Diethyl ether

-

Dilute hydrochloric acid

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve sodium metal in anhydrous ethanol to prepare a solution of sodium ethoxide.

-

Condensation Reaction: To the sodium ethoxide solution, add a mixture of ethyl heptanoate and ethyl acetate dropwise at room temperature with stirring. After the addition is complete, heat the reaction mixture to reflux for several hours to drive the condensation.

-

Workup: Cool the reaction mixture to room temperature and carefully quench by pouring it over a mixture of ice and dilute hydrochloric acid to neutralize the excess base and protonate the enolate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether. Combine the organic extracts and wash them with water and then with brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Vacuum Distillation

Due to the relatively high boiling point of this compound, purification is best achieved by vacuum distillation to prevent thermal decomposition.[9][10]

Materials:

-

Crude this compound

-

Vacuum distillation apparatus (including a vacuum pump, cold trap, and manometer)

-

Heating mantle

-

Stir bar

Procedure:

-

Apparatus Setup: Assemble a standard vacuum distillation apparatus. Ensure all glass joints are properly sealed.

-

Distillation: Place the crude this compound in the distillation flask with a stir bar. Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10 mmHg).

-

Fraction Collection: Gradually heat the distillation flask. Collect and discard any low-boiling forerun. Collect the main fraction that distills at a constant temperature (approximately 117 °C at 10 mmHg).

-

Analysis: Analyze the collected fraction for purity using GC-MS and NMR.

Analytical Methods

GC-MS is a powerful technique for separating and identifying volatile compounds like this compound.[4][11][12][13]

Instrumentation Parameters (Hypothetical):

| Parameter | Setting |

| GC Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Carrier Gas | Helium at a constant flow rate of 1 mL/min |

| Injector Temperature | 250 °C |

| Injection Mode | Split (e.g., 50:1) |

| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min |

| MS Transfer Line Temp | 280 °C |

| Ion Source Temperature | 230 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 40-400 |

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound.[14][15]

Sample Preparation and Instrument Parameters (Hypothetical):

| Parameter | Setting |

| Solvent | Deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard |

| Concentration | ~10-20 mg/mL for ¹H NMR; ~50-100 mg/mL for ¹³C NMR |

| Spectrometer | 400 MHz or higher |

| ¹H NMR Acquisition | Standard pulse sequence, sufficient number of scans to achieve good signal-to-noise |

| ¹³C NMR Acquisition | Proton-decoupled pulse sequence, sufficient number of scans |

Potential Biological Activity and Signaling Pathways

Direct evidence for the involvement of this compound in biological signaling pathways is currently lacking in scientific literature. However, its structural relationship to short-chain fatty acids (SCFAs) and their esters suggests potential areas for investigation. SCFAs are known to be important signaling molecules that can modulate various cellular processes, including inflammation, glucose metabolism, and lipid metabolism, primarily through the activation of G-protein coupled receptors (GPCRs) like FFAR2 and FFAR3, and the inhibition of histone deacetylases (HDACs).[3][16][17][18]

Given that this compound is an ester of a derivative of heptanoic acid (a medium-chain fatty acid with structural similarities to SCFAs), it is plausible that it or its metabolites could interact with these or similar pathways. Further research is warranted to explore this hypothesis.

Hypothesized Signaling Pathway for SCFA Esters

Caption: A potential signaling pathway modulated by short-chain fatty acids.

Conclusion

This compound is a β-keto ester with well-defined physical and chemical properties. While specific, detailed experimental protocols for this compound are not abundant, established methods for the synthesis, purification, and analysis of similar molecules provide a strong framework for its study. The potential for biological activity, particularly through interaction with signaling pathways modulated by short-chain fatty acids, presents an exciting avenue for future research, especially in the context of drug discovery and development. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemistry and potential biological relevance of this compound.

References

- 1. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]

- 2. Short-chain fatty acids one step closer to the clinic - Ardigen | Top AI-Powered CRO for Drug Discovery & Clinical Trials [ardigen.com]

- 3. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ujpronline.com [ujpronline.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. fiveable.me [fiveable.me]

- 8. Claisen Condensation [organic-chemistry.org]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. scispace.com [scispace.com]

- 13. jmaterenvironsci.com [jmaterenvironsci.com]

- 14. benchchem.com [benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. The Role of Short-Chain Fatty Acids in Metabolic Diseases - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

An In-depth Technical Guide on Ethyl 2-acetylheptanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-acetylheptanoate, including its chemical identity, nomenclature, and key identifiers. The information is presented to support research, development, and application activities involving this compound.

Chemical Identification and Nomenclature

This compound is an organic compound classified as an ester.[1] It is specifically the ethyl ester of 2-acetylheptanoic acid.[1] The compound is structurally characterized by a heptanoate backbone with an acetyl group at the second carbon position and an ethyl ester group.

IUPAC Name:

The recognized IUPAC name for this compound is This compound .[1][2]

Synonyms and Alternative Names:

The compound is also known by several synonyms, which are frequently encountered in literature and commercial listings. A comprehensive list of these synonyms is provided in the table below for easy reference.

| Synonym | Source |

| 2-acetyl heptanoic acid ethyl ester | [3] |

| 2-acetylheptanoic acid ethyl ester | [3] |

| ethyl 2-amylacetoacetate | [3][4][5] |

| ethyl 2-pentylacetoacetate | [2][3][4] |

| heptanoic acid, 2-acetyl-, ethyl ester | [2][3][4][6] |

| 2-Acetyl-heptanoic Acid Ethyl Ester | [2] |

| 2-Amylacetoacetic Acid Ethyl Ester | [2][4] |

| 2-N-Amylacetoacetic acid ethyl ester | [4][5] |

| 2-Acetylenanthic acid ethyl ester | [4] |

| Amylacetoaceticacidethylester | [5] |

Key Identifiers:

For unambiguous identification, the following identifiers are crucial:

| Identifier | Value | Source |

| CAS Number | 24317-94-0 | [1][6] |

| Molecular Formula | C11H20O3 | [1][6] |

| Molecular Weight | 200.27 g/mol | [1][2] |

| InChI | InChI=1S/C11H20O3/c1-4-6-7-8-10(9(3)12)11(13)14-5-2/h10H,4-8H2,1-3H3 | [1] |

| InChI Key | XIGZBCUFFUBWDM-UHFFFAOYSA-N | [1] |

| SMILES | CCCCCC(C(=O)C)C(=O)OCC | [1] |

| EINECS | 246-157-0 | [2][4] |

Logical Relationship of Nomenclature

The following diagram illustrates the relationship between the common name, the systematic IUPAC name, and various synonyms for this compound.

Caption: Relationship between the common name, IUPAC name, and synonyms of this compound.

References

- 1. Buy this compound | 24317-94-0 [smolecule.com]

- 2. Heptanoic acid, 2-acetyl-, ethyl ester | C11H20O3 | CID 91162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 2-acetyl heptanoate, 24317-94-0 [thegoodscentscompany.com]

- 4. This compound|lookchem [lookchem.com]

- 5. chembk.com [chembk.com]

- 6. Heptanoic acid, 2-acetyl-, ethyl ester [webbook.nist.gov]

Keto-Enol Tautomerism of Ethyl 2-acetylheptanoate: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the keto-enol tautomerism of Ethyl 2-acetylheptanoate, a β-keto ester of interest in synthetic chemistry and potentially in drug development. Due to the limited availability of specific experimental data for this compound, this guide leverages extensive data from its close structural analog, ethyl acetoacetate, to elucidate the core principles and experimental methodologies. The document details the synthesis, the dynamic equilibrium between the keto and enol forms, and the influence of environmental factors such as solvent and temperature on this equilibrium. Furthermore, it outlines the spectroscopic techniques integral to the characterization and quantification of the tautomers. This guide is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of the tautomeric properties of β-keto esters.

Introduction

This compound is a β-keto ester that, like other 1,3-dicarbonyl compounds, exhibits keto-enol tautomerism. This phenomenon involves a chemical equilibrium between a "keto" form, containing a ketone and an ester group, and an "enol" form, characterized by an alcohol (enol) adjacent to a carbon-carbon double bond. The interconversion between these two tautomers is a dynamic process involving the migration of a proton and the rearrangement of bonding electrons.

The ratio of the keto to enol tautomers at equilibrium is a critical parameter that influences the compound's physical, chemical, and biological properties. Factors such as the solvent, temperature, and the nature of substituents can significantly shift this equilibrium.[1][2] Understanding and controlling the tautomeric composition is crucial for applications in organic synthesis, where the enol or enolate form often acts as a key nucleophilic intermediate. In the context of drug development, the specific tautomeric form of a molecule can profoundly impact its binding affinity to biological targets, as well as its pharmacokinetic and pharmacodynamic profiles.[2][3]

This guide will provide a detailed overview of the synthesis of this compound, the principles governing its keto-enol equilibrium, and the experimental techniques used for its characterization.

Synthesis of this compound

The most common and effective method for the synthesis of β-keto esters like this compound is the Claisen condensation . This reaction involves the base-promoted condensation of an ester with an enolizable α-hydrogen with another ester. For the synthesis of this compound, a mixed Claisen condensation between ethyl heptanoate and ethyl acetate can be employed. However, a more direct and higher-yielding approach involves the alkylation of the enolate of ethyl acetoacetate with a suitable alkyl halide, such as 1-bromopentane.[4]

Synthesis via Alkylation of Ethyl Acetoacetate

A reported synthetic route involves the reaction of ethyl acetoacetate with 1-bromopentane, which has been shown to produce this compound in a high yield of 83%.[4]

Reaction Scheme:

Figure 1: General workflow for the synthesis of this compound.

Experimental Protocol: General Procedure for Claisen Condensation

The following is a general procedure for a mixed Claisen condensation, which can be adapted for the synthesis of Ethyl 3-oxoheptanoate, a structural isomer, and provides a framework for the synthesis of this compound.[5]

-

Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel is set up under an inert atmosphere (e.g., nitrogen or argon).

-

Base and Ester Addition: A strong, non-nucleophilic base such as sodium ethoxide (NaOEt) is suspended in a suitable anhydrous solvent (e.g., ethanol or THF). One of the ester reactants (e.g., ethyl heptanoate) is added to the flask.[5]

-

Slow Addition of Second Ester: The second ester (e.g., ethyl acetate) is added dropwise from the dropping funnel to the stirred reaction mixture. The slow addition helps to minimize self-condensation of the more reactive ester.[5]

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to observe the consumption of starting materials and the formation of the product.

-

Work-up: Upon completion, the reaction is cooled in an ice bath and neutralized with a dilute acid (e.g., acetic acid or HCl). The product is then extracted with an organic solvent (e.g., diethyl ether). The organic layers are combined, washed with water and brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), and the solvent is removed under reduced pressure.[5]

-

Purification: The crude product is purified by fractional distillation under reduced pressure.

The Keto-Enol Tautomeric Equilibrium

The equilibrium between the keto and enol forms of this compound is a central aspect of its chemistry. The enol form is stabilized by two key factors: conjugation of the C=C double bond with the ester carbonyl group and the formation of a stable six-membered ring through an intramolecular hydrogen bond.[6]

Figure 2: Keto-enol tautomerism of this compound.

Factors Influencing the Equilibrium

Solvent Effects: The polarity of the solvent plays a crucial role in determining the position of the keto-enol equilibrium.

-

Non-polar, aprotic solvents (e.g., CCl₄, hexane) tend to favor the enol form. In these solvents, the intramolecular hydrogen bond of the enol tautomer is highly stabilizing as there is no competition from solvent molecules for hydrogen bonding.[1]

-

Polar, protic solvents (e.g., water, ethanol) can act as both hydrogen bond donors and acceptors. They can solvate the keto form effectively and disrupt the intramolecular hydrogen bond of the enol form, thus shifting the equilibrium towards the more polar keto tautomer.[1]

Temperature Effects: The influence of temperature on the keto-enol equilibrium is governed by the thermodynamics of the tautomerization process. The equilibrium constant (Keq) is a function of temperature. While specific data for this compound is not available, studies on similar β-keto esters show that the equilibrium can shift with temperature, although the effect may not be as pronounced as the solvent effect.[7]

Spectroscopic Characterization and Quantitative Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for studying and quantifying keto-enol tautomerism because the interconversion between tautomers is often slow on the NMR timescale, allowing for the observation of distinct signals for both the keto and enol forms.[6]

¹H NMR Spectroscopy

By integrating the signals corresponding to the unique protons of the keto and enol forms, the relative concentrations of each tautomer can be determined, and the equilibrium constant (Keq = [enol]/[keto]) can be calculated.

Table 1: Representative ¹H NMR Chemical Shifts for Keto and Enol Tautomers (based on Ethyl Acetoacetate) [6]

| Proton | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

| α-H | ~3.5 (s, 2H) | ~5.0 (s, 1H) |

| Acetyl CH₃ | ~2.2 (s, 3H) | ~1.9 (s, 3H) |

| Enolic OH | - | ~12.1 (s, 1H) |

| OCH₂CH₃ | ~4.1 (q, 2H) | ~4.1 (q, 2H) |

| OCH₂CH₃ | ~1.2 (t, 3H) | ~1.2 (t, 3H) |

Note: The heptanoyl chain protons of this compound would exhibit additional signals, but the key diagnostic peaks for the tautomers are the α-proton, acetyl protons, and the enolic hydroxyl proton.

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides further evidence for the presence of both tautomers, with distinct signals for the carbonyl and olefinic carbons.

Table 2: Representative ¹³C NMR Chemical Shifts for Keto and Enol Tautomers (based on α-heterocyclic ketones) [8]

| Carbon | Keto Form (δ, ppm) | Enol Form (δ, ppm) |

| C=O (ketone) | ~200 | - |

| C=O (ester) | ~168 | ~172 |

| α-C | ~50 | ~90 |

| C=C (enol) | - | ~160-170 |

Infrared (IR) Spectroscopy

IR spectroscopy can distinguish between the keto and enol forms based on their characteristic vibrational frequencies.

Table 3: Representative IR Absorption Frequencies

| Functional Group | Keto Form (cm⁻¹) | Enol Form (cm⁻¹) |

| C=O (ketone, stretch) | ~1740 | - |

| C=O (ester, stretch) | ~1720 | ~1650 (conjugated) |

| C=C (stretch) | - | ~1600 |

| O-H (stretch) | - | ~3200-2500 (broad, H-bonded) |

UV-Vis Spectroscopy

The conjugated system present in the enol form (C=C-C=O) results in a π → π* transition at a longer wavelength (λ_max) compared to the n → π* transition of the non-conjugated keto form. This difference can be utilized for quantitative analysis.

Table 4: Representative UV-Vis Absorption Maxima

| Tautomer | Transition | Typical λ_max (nm) |

| Keto | n → π | ~245 |

| Enol | π → π | ~280-320 |

Experimental Protocol for Keq Determination by ¹H NMR

The following protocol outlines the general steps for determining the keto-enol equilibrium constant of a β-keto ester like this compound in various solvents.[9]

Figure 3: Experimental workflow for Keq determination by ¹H NMR.

-

Sample Preparation: Prepare solutions of this compound of known concentration in various deuterated solvents (e.g., CDCl₃, DMSO-d₆, C₆D₆, D₂O).

-

NMR Data Acquisition: Acquire the ¹H NMR spectrum for each sample at a constant, known temperature. Ensure a sufficient relaxation delay to allow for accurate integration.

-

Data Processing: Process the spectra, including phasing and baseline correction.

-

Integration: Carefully integrate the area of a well-resolved signal unique to the keto form (e.g., the α-methylene protons) and a signal unique to the enol form (e.g., the vinylic proton).

-

Calculation of Keq: Calculate the equilibrium constant using the following formula, accounting for the number of protons giving rise to each signal:

Keq = [enol]/[keto] = (Integral of enol signal / number of enol protons) / (Integral of keto signal / number of keto protons)

Relevance in Drug Development

The study of keto-enol tautomerism is not merely of academic interest; it has significant implications in the field of drug discovery and development.[10] The specific tautomeric form of a drug molecule can influence several critical parameters:

-

Receptor Binding: Tautomers have different three-dimensional shapes and hydrogen bonding capabilities (donor/acceptor patterns), which can lead to different binding affinities and selectivities for a biological target.[2]

-

Physicochemical Properties: The keto and enol forms exhibit different polarities, solubilities, and pKa values. These properties affect a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[3]

-

Prodrug Design: Tautomerism can be exploited in prodrug design, where one tautomer may be more stable or have better bioavailability, which then converts to the active tautomeric form in vivo.

Figure 4: Impact of tautomerism on drug development.

Conclusion

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Frontiers | Keto-enol tautomerism in the development of new drugs [frontiersin.org]

- 3. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound|lookchem [lookchem.com]

- 5. benchchem.com [benchchem.com]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. 1H and 13C NMR spectra of α-heterocyclic ketones and assignment of keto, enol and enaminone tautomeric structures - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. biopchem.education [biopchem.education]

- 10. researchgate.net [researchgate.net]

"Ethyl 2-acetylheptanoate" material safety data sheet (MSDS)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for Ethyl 2-acetylheptanoate, intended for use by professionals in research and development. The information is presented to ensure safe handling and application of this compound in a laboratory setting.

Chemical Identification and Properties

This compound is an ester recognized for its characteristic fruity aroma, leading to its use in the flavor and fragrance industries.[1] It also serves as a chemical intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.[1]

| Identifier | Value |

| Chemical Name | This compound[1][2] |

| CAS Number | 24317-94-0[1][2] |

| Molecular Formula | C11H20O3[1][2] |

| Molecular Weight | 200.27 g/mol [1][2] |

| IUPAC Name | This compound[2] |

| Synonyms | Ethyl 2-pentylacetoacetate, Heptanoic acid, 2-acetyl-, ethyl ester, Ethyl 2-Amylacetoacetate[3] |

| Physical and Chemical Properties | Value |

| Appearance | Colorless to pale yellow liquid[1] |

| Odor | Fruity aroma[1] |

| Boiling Point | 117 °C @ 10 mmHg |

| Flash Point | 95.5 °C[3] |

| Density | 0.94 g/cm³ |

| Vapor Pressure | 0.038 mmHg @ 25°C[4] |

| Solubility | Slightly soluble in chloroform and ethanol.[5] |

| pKa (Predicted) | 12.08 ± 0.46[4] |

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is reported as not meeting the criteria for hazard classification.[2][3] However, standard laboratory safety precautions should always be observed.

| Safety and Handling Parameter | Information |

| GHS Classification | Not Classified[2][3] |

| Hazard Statements | None found[3] |

| Precautionary Statements | None found[3] |

| Personal Protective Equipment (PPE) | Wear protective gloves, clothing, and eye/face protection.[6] |

| Handling | Avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition. Wash hands thoroughly after handling.[6][7] |

| Storage | Keep container tightly closed in a dry, cool, and well-ventilated place.[4][6][7] Store in a refrigerator under an inert atmosphere.[4] |

| Incompatible Materials | Strong oxidizing agents, Strong bases.[6][7] |

| Disposal | Dispose of contents/container to an approved waste disposal plant.[6][7] |

Toxicological Information

| Toxicological Endpoint | Value |

| Oral Toxicity | Not determined[3] |

| Dermal Toxicity | Not determined[3] |

| Inhalation Toxicity | Not determined[3] |

Experimental Protocol: Synthesis of an Ester (Fischer Esterification)

While a specific protocol for the synthesis of this compound is not detailed in the provided search results, a general method for the synthesis of a similar ester, ethyl heptanoate, via Fischer Esterification is available and can serve as a representative experimental protocol.[9][10]

Objective: To synthesize an ethyl ester from a carboxylic acid and ethanol.

Materials:

-

Heptanoic acid

-

Absolute ethanol

-

Concentrated sulfuric acid (catalyst)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Boiling chips

-

Standard laboratory glassware (round-bottom flask, reflux condenser, separatory funnel, etc.)

-

Heating mantle

Procedure:

-

Reaction Setup: In a dry round-bottom flask, combine heptanoic acid with a 3 to 5-fold molar excess of absolute ethanol. Add a few boiling chips.

-

Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 1-2% of the mass of the carboxylic acid) to the mixture while stirring.[10]

-

Reflux: Attach a reflux condenser and gently heat the mixture to reflux for 2-4 hours.[10]

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the mixture with water to remove excess ethanol and some of the acid catalyst.

-

Neutralize the remaining acid by washing with a saturated sodium bicarbonate solution until effervescence stops. Vent the separatory funnel frequently.[10]

-

Wash the organic layer with brine (saturated NaCl solution).

-

-

Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.[10]

-

Isolation: Filter the drying agent and remove the solvent from the organic layer via rotary evaporation or distillation to obtain the crude ester.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound in a laboratory setting.

Caption: Logical workflow for the safe handling of this compound.

References

- 1. Buy this compound | 24317-94-0 [smolecule.com]

- 2. Heptanoic acid, 2-acetyl-, ethyl ester | C11H20O3 | CID 91162 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. ethyl 2-acetyl heptanoate, 24317-94-0 [perflavory.com]

- 4. chembk.com [chembk.com]

- 5. This compound|lookchem [lookchem.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

- 8. ethyl heptanoate, 106-30-9 [thegoodscentscompany.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

Unveiling Ethyl 2-acetylheptanoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and synthesis of Ethyl 2-acetylheptanoate, a valuable β-keto ester with applications in the flavor, fragrance, and pharmaceutical industries. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and a historical perspective on the development of the chemical reactions that enabled its creation.

Introduction

This compound (also known as ethyl amylacetoacetate) is an organic compound with the chemical formula C₁₁H₂₀O₃. It is the ethyl ester of 2-acetylheptanoic acid. Characterized by a distinct fruity aroma, it is primarily utilized as a flavoring agent in food products and a fragrance component in cosmetics.[1] Beyond these applications, it serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals.[1]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and application in a laboratory or industrial setting.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₃ | [1] |

| Molecular Weight | 200.27 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Odor | Fruity | [1] |

| Boiling Point | 242-244 °C | [2] |

| Flash Point | 95.00 °C (203.00 °F) | [3] |

| CAS Number | 24317-94-0 | [3] |

Historical Context and Discovery

While the precise date and discoverer of this compound are not prominently documented in readily available historical records, its synthesis is intrinsically linked to the development of β-keto ester chemistry in the 19th century. The earliest accessible mention of a boiling point for "Ethyl amylacetoacetate" appears in a 1912 dictionary of applied chemistry, suggesting it was a known compound by that time.[2]

The foundational reaction for the synthesis of this compound and other α-substituted β-keto esters is the acetoacetic ester synthesis . This method was pioneered by the German chemist Johannes Geuther in 1863. Geuther discovered that reacting ethyl acetate with sodium metal produced a new substance, which was later identified as ethyl acetoacetate. This discovery opened the door for the alkylation of the α-carbon of β-keto esters, a significant advancement in organic synthesis.

Further contributions to the understanding and application of this chemistry were made by Ludwig Claisen , who in 1887, developed the Claisen condensation . This reaction involves the base-catalyzed condensation of two ester molecules to form a β-keto ester. The Claisen condensation provided a more general and controlled method for the synthesis of the β-keto ester backbone, which could then be alkylated.

The synthesis of this compound is a direct application of the principles established by these early pioneers of organic chemistry. It is prepared by the alkylation of ethyl acetoacetate with a pentyl halide, a classic example of the acetoacetic ester synthesis.

Synthesis of this compound

The most common and historically significant method for the preparation of this compound is the acetoacetic ester synthesis. This involves the alkylation of ethyl acetoacetate with a suitable pentyl halide.

General Reaction Scheme

The overall reaction can be depicted as follows:

Caption: General workflow for the synthesis of this compound via acetoacetic ester synthesis.

Detailed Experimental Protocol

The following protocol is adapted from the work of Williamson et al. (2005) for the synthesis of this compound, which was used as a precursor in the biosynthesis of the antibiotic prodigiosin.[4]

Materials:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetoacetate (freshly distilled)

-

1-Iodopentane

-

Argon atmosphere

Procedure:

-

Preparation of Sodium Ethoxide: In a flame-dried flask under an argon atmosphere, slowly and carefully add sodium metal (800 mg, 34.7 mmol) to dry ethanol (25 ml).

-

Reaction Mixture: After the initial vigorous reaction subsides, heat the mixture to 60°C until all the sodium has reacted to form a solution of sodium ethoxide.

-

Addition of Ethyl Acetoacetate: To the sodium ethoxide solution, add freshly distilled ethyl acetoacetate (4 g, 30.76 mmol) dropwise over 10 minutes.

-

Alkylation: Following the addition of ethyl acetoacetate, add 1-iodopentane (7.28 g, 36.76 mmol).

-

Reflux: Heat the resulting solution at reflux for 8 hours.

-

Work-up and Purification: After the reaction is complete, the product, this compound, can be isolated and purified using standard organic chemistry techniques such as extraction and distillation.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Ethyl 2-acetylheptanoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-acetylheptanoate is a β-keto ester of interest in organic synthesis, serving as a versatile precursor for the creation of more complex molecules, including heterocyclic compounds and substituted ketones. Its structure is amenable to a variety of chemical transformations, making it a valuable building block in medicinal chemistry and drug discovery. This document provides a detailed protocol for the synthesis of this compound for research applications, based on the well-established acetoacetic ester synthesis.

Principle of Synthesis

The synthesis of this compound is achieved via the alkylation of ethyl acetoacetate. In this reaction, the acidic α-hydrogen of ethyl acetoacetate is removed by a base, typically sodium ethoxide, to form a resonance-stabilized enolate. This nucleophilic enolate then undergoes an SN2 reaction with a suitable pentyl halide, such as 1-bromopentane, to form the desired product.

Experimental Protocol

This protocol is adapted from the established procedure for the alkylation of ethyl acetoacetate.[1][2]

Materials:

-

Ethyl acetoacetate (reagent grade)

-

Sodium metal (or Sodium ethoxide)

-

Absolute ethanol

-

1-Bromopentane (or 1-iodopentane)

-

Diethyl ether

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate or sodium sulfate

-

5% aqueous Hydrochloric acid

Equipment:

-

Round-bottom flask (appropriate size for the scale of the reaction)

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and should be cooled as needed. Alternatively, commercially available sodium ethoxide solution can be used.

-

Formation of the Enolate: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring.

-

Alkylation: After the addition of ethyl acetoacetate is complete, heat the mixture to reflux. Add 1-bromopentane dropwise to the refluxing solution over a period of 1-2 hours. Continue to reflux the mixture for an additional 4-6 hours, or until the reaction is complete (monitored by TLC or GC).

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol under reduced pressure using a rotary evaporator.

-

To the residue, add water to dissolve the sodium bromide precipitate.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with a 5% aqueous hydrochloric acid solution, followed by saturated aqueous sodium chloride solution (brine).

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Filter to remove the drying agent.

-

-

Purification:

-

Remove the diethyl ether from the filtrate by rotary evaporation.

-

The crude this compound can be purified by vacuum distillation.

-

Data Presentation

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₃ | [3] |

| Molecular Weight | 200.27 g/mol | [3] |

| Appearance | Colorless to pale yellow liquid | |

| Boiling Point | 117 °C at 10 mmHg | [4] |

| Yield | Typically 65-75% (based on similar acetoacetic ester syntheses) | [1] |

| ¹H NMR (CDCl₃) | Expected: δ 0.9 (t, 3H), 1.2-1.4 (m, 9H), 1.8-2.0 (m, 2H), 2.2 (s, 3H), 3.4 (t, 1H), 4.2 (q, 2H) ppm | |

| ¹³C NMR (CDCl₃) | Expected: δ 13.9, 14.1, 22.4, 27.9, 28.9, 29.6, 59.3, 61.4, 169.8, 203.5 ppm | |

| IR (neat) | Expected: ν ~2960, 2860 (C-H), 1745 (C=O, ester), 1720 (C=O, ketone) cm⁻¹ | [3] |

| Mass Spectrum (EI) | Major fragments (m/z): 200 (M+), 157, 129, 115, 87, 43 | [3] |

Note: Expected NMR chemical shifts are estimated based on the structure and data for similar compounds. Actual values may vary.

Visualization of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

References

Laboratory Scale Synthesis of Ethyl 2-acetylheptanoate: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the laboratory-scale synthesis of Ethyl 2-acetylheptanoate, a valuable β-keto ester intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.[1] The protocol details a crossed Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[2]

Physicochemical Properties and Safety Information

This compound is a colorless to pale yellow liquid with a characteristic fruity aroma.[1] A summary of its key physical and chemical properties is provided in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₁H₂₀O₃ | [3][4] |

| Molecular Weight | 200.27 g/mol | [4] |

| Boiling Point | 239-241 °C at 760 mmHg | [5] |

| 117 °C at 10 mmHg | [3] | |

| Density | 0.948 g/cm³ | [3] |

| Flash Point | 95.5 °C | [3] |

| pKa | ~11 (keto form) | [2] |

| Solubility | Soluble in chloroform and ethanol (slightly) | [3] |

| Appearance | Colorless to pale yellow oil | [1][3] |

Safety Precautions:

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium ethoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Diethyl ether is highly flammable. Work away from open flames and sources of ignition.

Reaction Scheme and Mechanism

The synthesis of this compound is achieved through a crossed Claisen condensation between ethyl acetate and ethyl heptanoate, using sodium ethoxide as the base.

Reaction Scheme:

The reaction proceeds via the formation of an enolate from ethyl acetate, which then acts as a nucleophile, attacking the carbonyl carbon of ethyl heptanoate. Subsequent elimination of an ethoxide ion yields the β-keto ester. The use of a stoichiometric amount of base is necessary to drive the reaction to completion by deprotonating the product, which is more acidic than the starting ester.[2][6][7]

Experimental Protocol

This protocol is designed for the laboratory-scale synthesis of this compound.

Materials and Reagents:

-

Sodium metal

-

Absolute ethanol

-

Ethyl acetate, anhydrous

-

Ethyl heptanoate, anhydrous

-

Diethyl ether, anhydrous

-

Hydrochloric acid, concentrated

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

Part 1: Preparation of Sodium Ethoxide Solution

-

In a dry three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel, add absolute ethanol (e.g., 100 mL).

-

Carefully add sodium metal (e.g., 1.15 g, 0.05 mol) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the sodium to react completely to form a solution of sodium ethoxide.

Part 2: Crossed Claisen Condensation

-

To the freshly prepared sodium ethoxide solution, add a mixture of ethyl acetate (e.g., 4.4 g, 0.05 mol) and ethyl heptanoate (e.g., 7.9 g, 0.05 mol) dropwise from the dropping funnel with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

Part 3: Work-up and Purification

-

Cool the reaction mixture to room temperature and then in an ice bath.

-

Slowly add a mixture of ice and concentrated hydrochloric acid to neutralize the reaction mixture until it is acidic (pH ~5-6).

-

Transfer the mixture to a separatory funnel and add diethyl ether (e.g., 50 mL).

-

Separate the organic layer and wash it sequentially with water (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain pure this compound.

Data Presentation

Table 2: Expected Yield and Purity

| Parameter | Expected Value |

| Theoretical Yield | ~10.0 g (based on 0.05 mol scale) |

| Actual Yield | 60-70% |

| Purity (by GC-MS) | >95% |

Table 3: Spectroscopic Data for this compound

| Spectroscopy | Key Peaks and Assignments | Reference |

| ¹H NMR (CDCl₃) | δ 0.89 (t, 3H, -CH₂CH₃), 1.25 (t, 3H, -OCH₂CH₃), 1.2-1.4 (m, 6H, -(CH₂)₃-), 1.6 (m, 2H, -CH₂CH-), 2.20 (s, 3H, -C(O)CH₃), 3.45 (t, 1H, -COCH(R)CO-), 4.18 (q, 2H, -OCH₂CH₃) | (Predicted based on similar structures) |

| ¹³C NMR (CDCl₃) | δ 13.9, 14.1, 22.4, 26.8, 28.8, 31.4, 58.6, 61.4, 169.5, 203.2 | (Predicted based on similar structures) |

| Mass Spec (EI) | m/z (%): 200 (M⁺), 157, 129, 101, 83, 43 | [8] |

| IR (Neat) | ν (cm⁻¹): 2957, 2932, 2860 (C-H stretch), 1745 (C=O, ester), 1720 (C=O, ketone), 1150 (C-O stretch) | [8] |

Visualizations

Reaction Pathway

The following diagram illustrates the key steps in the crossed Claisen condensation for the synthesis of this compound.

Experimental Workflow

The logical flow of the experimental procedure is depicted in the following diagram.

References

- 1. m.youtube.com [m.youtube.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. benchchem.com [benchchem.com]

- 4. whitman.edu [whitman.edu]

- 5. Crossed Claisen and Claisen Variation Reactions - Chemistry Steps [chemistrysteps.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 23.7 The Claisen Condensation Reaction – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

Ethyl 2-Acetylheptanoate: A Versatile Starting Material in Organic Synthesis

Introduction: Ethyl 2-acetylheptanoate is a valuable and versatile starting material in organic synthesis, primarily utilized as a chemical intermediate in the production of a wide range of pharmaceuticals and agrochemicals.[1] Its bifunctional nature, possessing both a β-keto and an ester group, allows for a variety of chemical transformations, making it a key building block for the synthesis of complex heterocyclic scaffolds. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of this compound in the synthesis of polysubstituted 4H-pyrans and quinolines.

Application in the Synthesis of Polysubstituted 4H-Pyrans

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more reactants. This compound is an excellent substrate for MCRs in the synthesis of highly substituted 4H-pyran derivatives. These pyran scaffolds are of significant interest due to their diverse biological activities.

A general and efficient method for the synthesis of 2-amino-4-aryl-5-ethoxycarbonyl-6-pentyl-4H-pyran-3-carbonitriles involves a one-pot, three-component condensation of an aromatic aldehyde, malononitrile, and this compound. This reaction can be effectively catalyzed by various catalysts, including basic catalysts, to afford the desired products in high yields.

General Reaction Scheme:

Caption: Multicomponent synthesis of 4H-pyran derivatives.

Experimental Protocol: Synthesis of 2-Amino-4-(4-chlorophenyl)-5-ethoxycarbonyl-6-pentyl-4H-pyran-3-carbonitrile

Materials:

-

This compound (1 mmol)

-

4-Chlorobenzaldehyde (1 mmol)

-

Malononitrile (1 mmol)

-

Piperidine (catalytic amount)

-

Ethanol (20 mL)

Procedure:

-

To a solution of this compound (1 mmol) and 4-chlorobenzaldehyde (1 mmol) in ethanol (20 mL), add malononitrile (1 mmol) and a catalytic amount of piperidine.

-

Stir the reaction mixture at room temperature for 2-3 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion of the reaction, the solid product precipitates from the solution.

-

Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum to obtain the pure product.

| Reactant/Product | Molecular Formula | Molar Mass ( g/mol ) | Amount (mmol) | Yield (%) |

| This compound | C₁₁H₂₀O₃ | 200.28 | 1 | - |